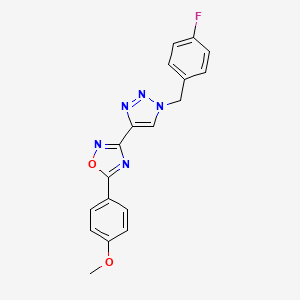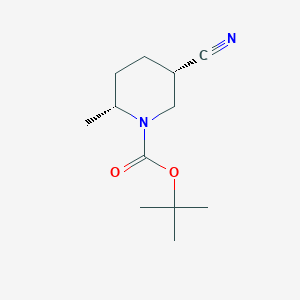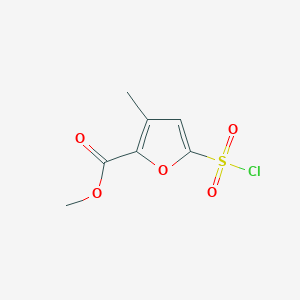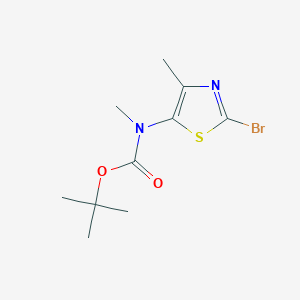![molecular formula C7H13N3O B3046584 2-[(1-methyl-1H-pyrazol-3-yl)methoxy]ethan-1-amine CAS No. 1260659-02-6](/img/structure/B3046584.png)
2-[(1-methyl-1H-pyrazol-3-yl)methoxy]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-methyl-1H-pyrazol-3-yl)methoxy]ethan-1-amine is an organic compound that features a pyrazole ring substituted with a methoxyethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-3-yl)methoxy]ethan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 2-aminoethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-methyl-1H-pyrazol-3-yl)methoxy]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
2-[(1-methyl-1H-pyrazol-3-yl)methoxy]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(1-methyl-1H-pyrazol-3-yl)methoxy]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-methyl-1H-pyrazol-3-amine
- 2-methoxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
- 1-methyl-1H-pyrazol-3-yl-amine
Uniqueness
2-[(1-methyl-1H-pyrazol-3-yl)methoxy]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
1260659-02-6 |
|---|---|
Fórmula molecular |
C7H13N3O |
Peso molecular |
155.20 |
Nombre IUPAC |
2-[(1-methylpyrazol-3-yl)methoxy]ethanamine |
InChI |
InChI=1S/C7H13N3O/c1-10-4-2-7(9-10)6-11-5-3-8/h2,4H,3,5-6,8H2,1H3 |
Clave InChI |
MSYGUXMCTQALPL-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=N1)COCCN |
SMILES canónico |
CN1C=CC(=N1)COCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B3046502.png)

![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B3046505.png)
![5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole](/img/structure/B3046506.png)
![1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B3046507.png)

![2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide hydrochloride](/img/structure/B3046510.png)
![tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B3046512.png)


![Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]-](/img/structure/B3046517.png)



